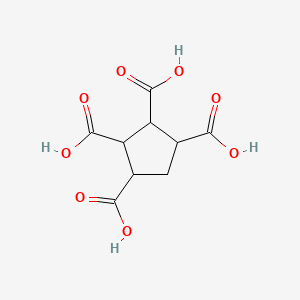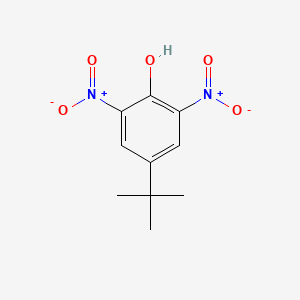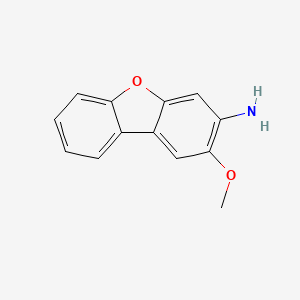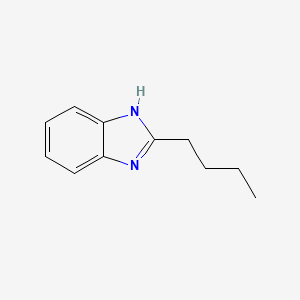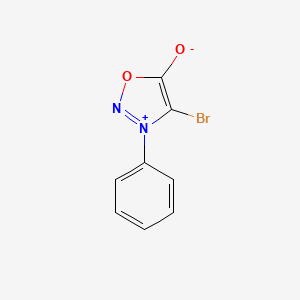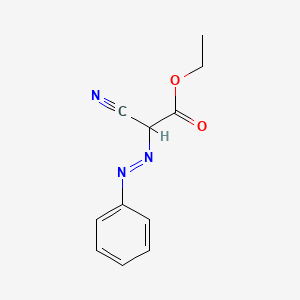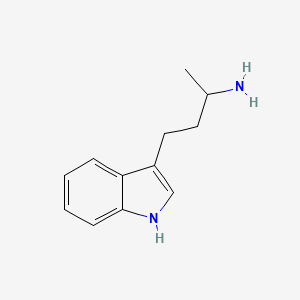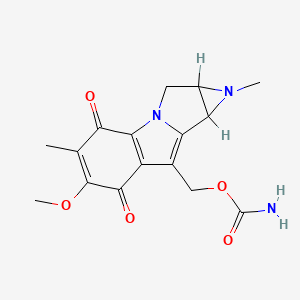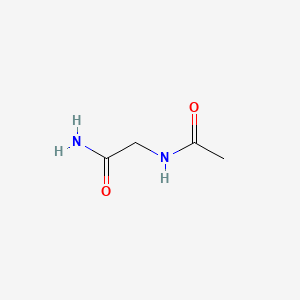
5-Methyl-1,3-benzoxazol-2-amine
描述
5-Methyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring.
作用机制
Target of Action
5-Methyl-1,3-benzoxazol-2-amine is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . The primary target of this compound is the MTH1 protein , a cancer target .
Mode of Action
The compound interacts with its target, MTH1, through a process known as molecular docking . This interaction results in the inhibition of MTH1, with IC50 values ranging from 6 to 79 μM .
Biochemical Pathways
Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its molecular weight (14816 g/mol) and its chemical structure .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with MTH1. By inhibiting MTH1, the compound could potentially disrupt cancer cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives can be affected by different reaction conditions and catalysts . .
生化分析
Biochemical Properties
5-Methyl-1,3-benzoxazol-2-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to exhibit antimicrobial and anticancer activities, which are attributed to its interactions with specific biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in cell signaling pathways, contributing to its anticancer effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways . This compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, altering their activity and function. For example, it inhibits the activity of DNA topoisomerase, an enzyme crucial for DNA replication and transcription, thereby preventing cancer cell proliferation . Additionally, this compound has been shown to interact with metal ions, which may enhance its binding affinity to target biomolecules . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its degradation, resulting in reduced efficacy . In in vitro studies, the effects of this compound on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I metabolic reactions, such as oxidation and reduction, catalyzed by cytochrome P450 enzymes . These reactions introduce hydrophilic groups into the compound, making it more soluble and easier to excrete . Additionally, phase II metabolic reactions, such as glucuronidation, further enhance its solubility and facilitate its elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound binds to intracellular proteins, which may influence its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications may direct this compound to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
5-Methyl-1,3-benzoxazol-2-amine can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones. For example, the reaction between 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium dioxide-zirconium dioxide in acetonitrile at 60°C yields the desired product . Another method involves the use of heterocyclic ionic liquids as catalysts under mild conditions, providing high yields and recyclability of the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as recyclable catalysts and solvent-free conditions, is increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
5-Methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amine group in the compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
科学研究应用
5-Methyl-1,3-benzoxazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific functional properties.
相似化合物的比较
Similar Compounds
2-Aminobenzoxazole: Similar structure but lacks the methyl group at the 5-position.
5-Chloro-1,3-benzoxazol-2-amine: Similar structure with a chlorine atom instead of a methyl group at the 5-position.
5-Nitro-1,3-benzoxazol-2-amine: Similar structure with a nitro group at the 5-position.
Uniqueness
5-Methyl-1,3-benzoxazol-2-amine is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
属性
IUPAC Name |
5-methyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWCNPTXYLRLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214037 | |
| Record name | Benzoxazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-15-6 | |
| Record name | Benzoxazole, 2-amino-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64037-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine interact with MTH1, and what are the potential downstream effects of this interaction?
A1: The research paper focuses on the crystal structure of human MTH1 in complex with 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine, indicating that this compound acts as an inhibitor of MTH1 []. While the abstract doesn't provide specific details on the interaction or downstream effects, understanding the function of MTH1 can shed light on this.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


